



# recommended concentration of CDKL5/GSK3-IN-1 for cell assays

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Compound of Interest					
Compound Name:	CDKL5/GSK3-IN-1				
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## **Application Notes and Protocols for** CDKL5/GSK3-IN-1

For Researchers, Scientists, and Drug Development Professionals

### Introduction

CDKL5/GSK3-IN-1, also known as SGC-CDKL5/GSK3-1, is a potent and selective chemical probe that dually inhibits Cyclin-Dependent Kinase-Like 5 (CDKL5) and Glycogen Synthase Kinase 3 (GSK3) alpha and beta isoforms.[1][2][3][4] This small molecule inhibitor is a valuable tool for investigating the roles of these kinases in cellular processes, particularly in the context of neurological development and disease.[3][4][5] Loss-of-function mutations in the CDKL5 gene are linked to CDKL5 Deficiency Disorder (CDD), a severe neurodevelopmental condition. [5][6] There is known crosstalk between CDKL5 and GSK3 signaling pathways, where the loss of CDKL5 can lead to increased GSK3β activity.[4][5][7] This document provides detailed application notes and protocols for the use of CDKL5/GSK3-IN-1 in cell-based assays.

## **Data Presentation: In Vitro and Cellular Potency**

The following tables summarize the inhibitory activity of CDKL5/GSK3-IN-1 against its primary targets in various assay formats. This data is crucial for determining the appropriate concentration range for your specific cell-based experiments.

Table 1: Biochemical Inhibitory Activity of CDKL5/GSK3-IN-1



Target	Assay Type	IC50 (nM)	Source
CDKL5	NanoBRET Assay	4.6	[1][2]
CDKL5	Split Luciferase Assay	6.5	[5][8]
GSK3α	Enzymatic Assay	4.0	[5][8]
GSK3β	Enzymatic Assay	9.0	[5][8]
GSK3α	NanoBRET Assay	9.5	[1][2]
GSK3β	NanoBRET Assay	24	[1][2]

Table 2: Cellular Target Engagement of CDKL5/GSK3-IN-1 in HEK293 Cells

Target	Assay Type	IC50 (nM)	Source
CDKL5	NanoBRET Assay	3.5	[3][5][8]
GSK3α	NanoBRET Assay	10	[5][8]
GSK3β	NanoBRET Assay	35	[5][8]

Table 3: Recommended Concentration Ranges for Cell-Based Assays



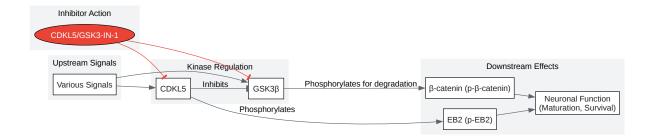
Assay Type	Cell Line	Recommended Concentration	Observed Effect	Source
General Cell Assays	Various	≤100 nM	Recommended starting concentration for selective inhibition.	[5]
Motor Neuron Survival	Human iPSC- derived motor neurons	<200 nM	Promotion of motor neuron survival under ER stress.	[3][4][9]
Western Blot (p- EB2)	Neuronal Cultures	5 nM - 5 μM	Dose-dependent inhibition of EB2 phosphorylation, a CDKL5 substrate. A clear response is seen at 5 nM.	[3][4]
Western Blot (p- β-catenin)	Neuronal Cultures	5 nM - 50 μM	Dose-dependent reduction in β-catenin phosphorylation, a GSK3 substrate. A clear response is seen between 5 nM and 50 μM.	[3][4]

## **Signaling Pathway**

CDKL5 and GSK3 are key kinases in neuronal signaling. CDKL5 is involved in neuronal proliferation, maturation, and survival.[5] GSK3 is a multifaceted kinase implicated in a wide range of cellular processes, including metabolism, cell fate, and neuronal function. In some contexts, CDKL5 can negatively regulate GSK3β activity.[7][10] The loss of CDKL5 can lead to



hyperactivation of GSK3β, contributing to neuronal deficits.[4][7] **CDKL5/GSK3-IN-1** allows for the simultaneous inhibition of both kinases, enabling the study of their combined roles.



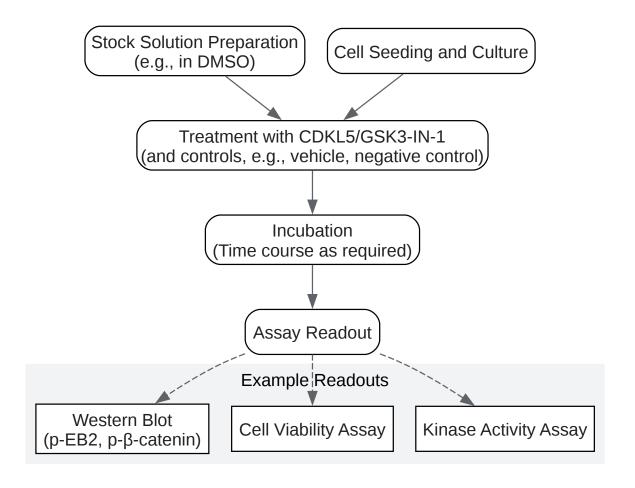
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Caption: Simplified signaling pathway of CDKL5 and GSK3ß inhibition.

# Experimental Protocols General Experimental Workflow

The following diagram outlines a general workflow for utilizing **CDKL5/GSK3-IN-1** in cell-based assays.





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